

Application Notes and Protocols for Transition State Calculations using MOPAC

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Compound of Interest

Compound Name: Mopac

Cat. No.: B1609853

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Audience: Researchers, scientists, and drug development professionals.

Introduction

MOPAC (Molecular Orbital PACKage) is a semi-empirical quantum mechanics program widely used for studying chemical reactions.^{[1][2]} A key application of MOPAC is the calculation of transition states, which are the highest energy points on a reaction coordinate, representing the energy barrier of a reaction. Understanding the geometry and energy of the transition state is crucial for elucidating reaction mechanisms, predicting reaction rates, and designing novel catalysts or drugs.

This document provides a detailed tutorial on how to perform transition state calculations using MOPAC. It covers the theoretical background, experimental protocols for locating and verifying transition states, and methods for analyzing the results.

Theoretical Background

A transition state (TS) is a first-order saddle point on the potential energy surface.^[3] This means it is an energy maximum along the reaction coordinate and an energy minimum in all other degrees of freedom. To confirm a calculated structure as a true transition state, two conditions must be met:

- The structure must be a stationary point on the potential energy surface, meaning the gradient of the energy with respect to all atomic coordinates is zero.

- The Hessian matrix (the matrix of second derivatives of the energy) must have exactly one negative eigenvalue.^[4] This negative eigenvalue corresponds to an imaginary vibrational frequency, which represents the motion along the reaction coordinate.^[5]

MOPAC Keywords for Transition State Calculations

Several keywords in MOPAC are essential for locating and characterizing transition states. The following table summarizes the most important ones:

Keyword	Description
SADDLE	Locates a transition state between two given geometries (reactant and product).
TS	Optimizes a transition state geometry. It is typically used to refine an approximate TS structure found using other methods.
FORCE	Calculates the vibrational frequencies of a molecule. This is crucial for verifying a transition state by checking for the presence of a single imaginary frequency.
FORCETS	A faster alternative to FORCE for large systems, as it only calculates the Hessian for the atoms involved in the transition state.
IRC	Intrinsic Reaction Coordinate. This calculation follows the reaction path from the transition state down to the reactants and products, confirming that the TS connects the desired minima.

Experimental Protocols

The general workflow for a transition state calculation in MOPAC involves three main stages: locating an approximate transition state, refining the transition state geometry, and verifying the transition state.

Protocol 1: Locating and Refining the Transition State using SADDLE and TS

This protocol is suitable when the structures of the reactant and product are known.

- Optimize Reactant and Product Geometries:
 - Create separate MOPAC input files for the reactant and product.
 - Use a geometry optimization keyword such as PM7 (or other semi-empirical methods like AM1 or PM3) and EF (Eigenvector Following, the default optimizer).
 - Run the calculations to obtain the optimized geometries.
- Perform a SADDLE Calculation:
 - Create a new input file for the SADDLE calculation.
 - The input file must contain the geometries of both the reactant and the product. The two geometries are separated by a blank line. It is crucial that the atom ordering is identical in both geometries.
 - The keyword line should include SADDLE and the desired semi-empirical method (e.g., PM7 SADDLE).
 - Run the SADDLE calculation. The output will provide an approximate geometry for the transition state.
- Refine the Transition State Geometry with TS:
 - Take the approximate transition state geometry from the SADDLE output.
 - Create a new input file with this geometry.
 - Use the TS keyword along with the chosen semi-empirical method (e.g., PM7 TS).
 - Run the calculation to obtain a refined transition state structure.

Protocol 2: Verifying the Transition State using FORCE

Once a refined transition state geometry is obtained, it must be verified.

- Set up a FORCE Calculation:
 - Use the optimized transition state geometry from the TS calculation.
 - Create an input file with the FORCE keyword (e.g., PM7 FORCE).
 - For larger molecules, FORCETS can be used to speed up the calculation by only considering the atoms involved in the reaction.
- Analyze the Output:
 - Examine the vibrational frequencies in the output file.
 - A true transition state will have exactly one imaginary frequency, which is printed as a negative number.
 - If there are no imaginary frequencies, the structure is a minimum, not a transition state. If there is more than one, it is a higher-order saddle point and not a true transition state for a simple reaction.

Protocol 3: Confirming the Reaction Path using IRC

The Intrinsic Reaction Coordinate (IRC) calculation ensures that the found transition state connects the intended reactant and product.

- Perform IRC Calculations:
 - Use the verified transition state geometry.
 - Two separate IRC calculations are needed: one for the forward direction and one for the reverse direction.
 - The keyword IRC=1 calculates the path in the forward direction, while IRC=-1 calculates it in the reverse direction. A FORCE calculation must be performed before the IRC

calculation, or the RESTART keyword should be used if a FORCE calculation was already done and the results were saved.

- The input file should look like: PM7 IRC=1 RESTART for the forward direction and PM7 IRC=-1 RESTART for the reverse direction.
- Analyze the Reaction Path:
 - The output of the IRC calculations will provide a series of geometries along the reaction path.
 - Verify that the final geometries of the forward and reverse IRC calculations correspond to the expected product and reactant, respectively.

Data Presentation

The quantitative data obtained from MOPAC calculations should be summarized for clear comparison.

Table 1: Calculated Heats of Formation and Activation Energy

Species	MOPAC Method	Heat of Formation (kcal/mol)
Reactant	PM7	Value
Product	PM7	Value
Transition State	PM7	Value
Activation Energy	PM7	(TS Heat of Formation) - (Reactant Heat of Formation)
Reaction Energy	PM7	(Product Heat of Formation) - (Reactant Heat of Formation)

Table 2: Key Geometrical Parameters of the Transition State

Parameter	Reactant (Å)	Transition State (Å)	Product (Å)
Bond being broken	Value	Value	Value
Bond being formed	Value	Value	Value
Other relevant distances/angles	Value	Value	Value

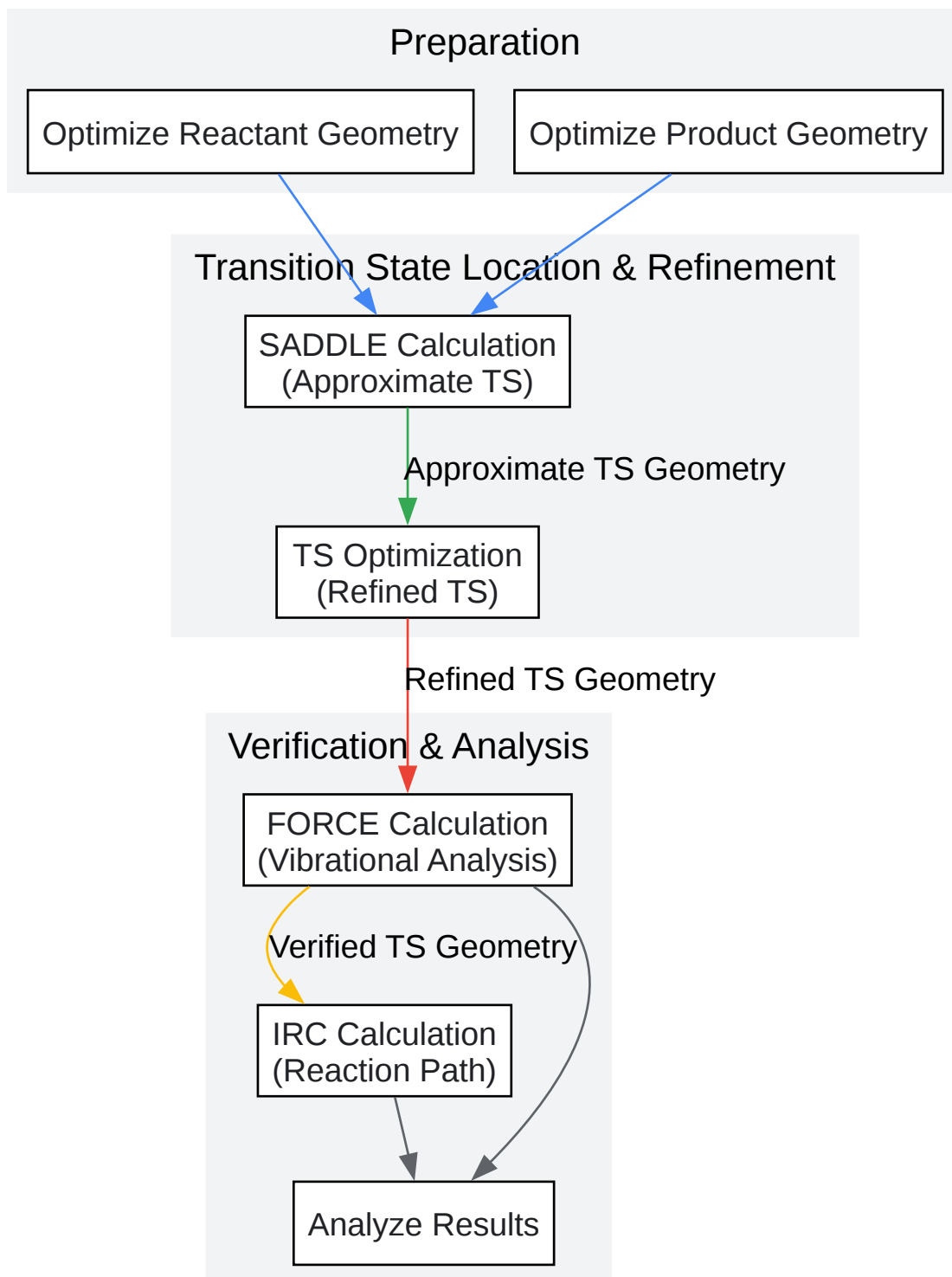
Table 3: Vibrational Frequencies of the Transition State

Mode	Frequency (cm ⁻¹)	Description
1	Negative Value	Imaginary frequency (reaction coordinate)
2	Positive Value	Vibrational mode
3	Positive Value	Vibrational mode
...

Mandatory Visualization

Workflow for Transition State Calculation

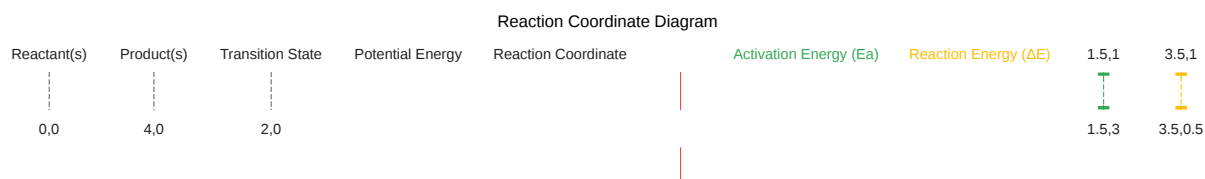
Overall Workflow for Transition State Calculation in MOPAC



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Caption: Workflow for MOPAC transition state calculations.

Conceptual Diagram of a Reaction Coordinate



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Caption: A typical reaction coordinate energy profile.

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